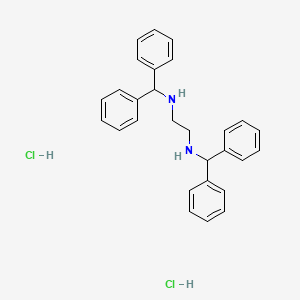
















|
REACTION_CXSMILES
|
[CH3:1][N:2]1C(=O)CN=C(C2C=CC=CC=2)[C:8]2[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]1=2.C1C=CC(C(N[CH2:35][CH2:36][NH:37][CH:38]([C:45]2[CH:50]=[CH:49]C=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl.Cl.N[C@@H:54](C(O)=O)CCSC.C1N(COC(CO)CO)C2N=C(N)N=C(O)C=2N=1.C1C(/C=[CH:87]/[C:88]2C=[C:92]([OH:94])[CH:91]=[C:90](O)[CH:89]=2)=CC=C(O)C=1.[CH2:97]1[C@H:102](N)[C@@H:101](O[C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H:100](O[C@@H]2O[C@H](CO)[C@@H](O[C@H]3O[C@@H](CN)[C@@H](O)[C@H](O)[C@H]3N)[C@H]2O)[C@@H:99](O)[C@@H:98]1N>>[CH:97]1[CH:98]=[C:99]2[C:92]([C:91]3[C:1]([C:2]([CH2:3][C:4]4[CH:5]=[CH:6][N:7]=[CH:8][CH:54]=4)([CH2:49][C:50]4[CH:35]=[CH:36][N:37]=[CH:38][CH:45]=4)[C:100]2=[CH:101][CH:102]=1)=[CH:87][CH:88]=[CH:89][CH:90]=3)=[O:94] |f:1.2.3|
|


|
Name
|
diazepam
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC2=C(N1COC(CO)CO)N=C(N=C2O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
|
|
Name
|
neomycin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CCSC)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC2=C(N1COC(CO)CO)N=C(N=C2O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
|
|
Name
|
neomycin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
|
|
Name
|
diazepam
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C=2C=CC(=CC2C(=NCC1=O)C=3C=CC=CC3)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](CCSC)C(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the KCNQ modulator XE-991 are prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |